molecular formula C30H44NOPS B13647756 (R)-N-((R)-(2-(Dicyclohexylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide

(R)-N-((R)-(2-(Dicyclohexylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide

Cat. No.: B13647756
M. Wt: 497.7 g/mol
InChI Key: NEMNAEVOBUSZGC-QMUARQKKSA-N
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Description

®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a combination of phosphanyl, tolyl, and sulfinamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of the phosphanyl and sulfinamide groups. Common synthetic routes may involve the use of organometallic catalysts, such as palladium or nickel, to facilitate coupling reactions . Reaction conditions often include controlled temperatures and the use of solvents like toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound may leverage high-yield methods such as Pd-catalyzed Suzuki coupling reactions or Ni-catalyzed Kumada coupling reactions . These methods are preferred for their efficiency and scalability, making them suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to amines.

    Substitution: The tolyl and phosphanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound, depending on the specific reaction pathway.

Scientific Research Applications

®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets through its phosphanyl and sulfinamide groups. These interactions can facilitate catalytic processes by stabilizing transition states and intermediates, thereby enhancing reaction rates and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide is unique due to its specific combination of functional groups, which confer distinct reactivity and selectivity in catalytic processes. This uniqueness makes it a valuable compound for specialized applications in organic synthesis and industrial catalysis.

Properties

Molecular Formula

C30H44NOPS

Molecular Weight

497.7 g/mol

IUPAC Name

N-[(R)-(2-dicyclohexylphosphanylphenyl)-(2-methylphenyl)methyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C30H44NOPS/c1-23-15-11-12-20-26(23)29(31-34(32)30(2,3)4)27-21-13-14-22-28(27)33(24-16-7-5-8-17-24)25-18-9-6-10-19-25/h11-15,20-22,24-25,29,31H,5-10,16-19H2,1-4H3/t29-,34?/m1/s1

InChI Key

NEMNAEVOBUSZGC-QMUARQKKSA-N

Isomeric SMILES

CC1=CC=CC=C1[C@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)NS(=O)C(C)(C)C

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)NS(=O)C(C)(C)C

Origin of Product

United States

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